

2-Cyclopropoxybenzaldehyde: Molecular Structure, Conformational Landscape, and Analytical Methodologies

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Compound of Interest

Compound Name:	2-cyclopropoxybenzaldehyde
CAS No.:	1243404-03-6
Cat. No.:	B6160452

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Executive Summary

In modern rational drug design, the precise control of molecular conformation is paramount for optimizing target affinity and metabolic stability. **2-Cyclopropoxybenzaldehyde** (CAS 1243404-03-6)[1] has emerged as a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including ALK inhibitors and CBP/P300 bromodomain modulators[2][3].

Unlike highly flexible linear alkoxy groups, the cyclopropoxy moiety introduces unique stereoelectronic constraints. This whitepaper provides an in-depth analysis of the structural dynamics of **2-cyclopropoxybenzaldehyde**, exploring the causality behind its preferred conformations, the hyperconjugative effects of the cyclopropane ring, and the self-validating analytical protocols required to characterize these states.

Molecular Architecture & Stereoelectronics

The structural behavior of **2-cyclopropoxybenzaldehyde** is governed by two primary rotational axes: the Caryl–Oetherbond and the Caryl–Ccarbonylbond. The interplay between these functional groups dictates the global minimum energy conformation.

The Cyclopropoxy Moiety: Walsh Orbitals and Hyperconjugation

The cyclopropane ring is unique among cycloalkanes due to its highly strained sp³ hybridized carbons, which exhibit significant p-character (Walsh orbitals). To maximize orbital overlap, the cyclopropyl group preferentially adopts a bisected conformation relative to the adjacent oxygen atom[4]. In this geometry, the Walsh orbitals of the cyclopropane ring align parallel to the p-type lone pair of the ether oxygen, enabling hyperconjugative stabilization. This electronic preference severely restricts the rotational freedom of the cyclopropoxy group compared to a standard methoxy or ethoxy substituent, rigidifying the molecule and reducing the entropic penalty upon protein-ligand binding[3].

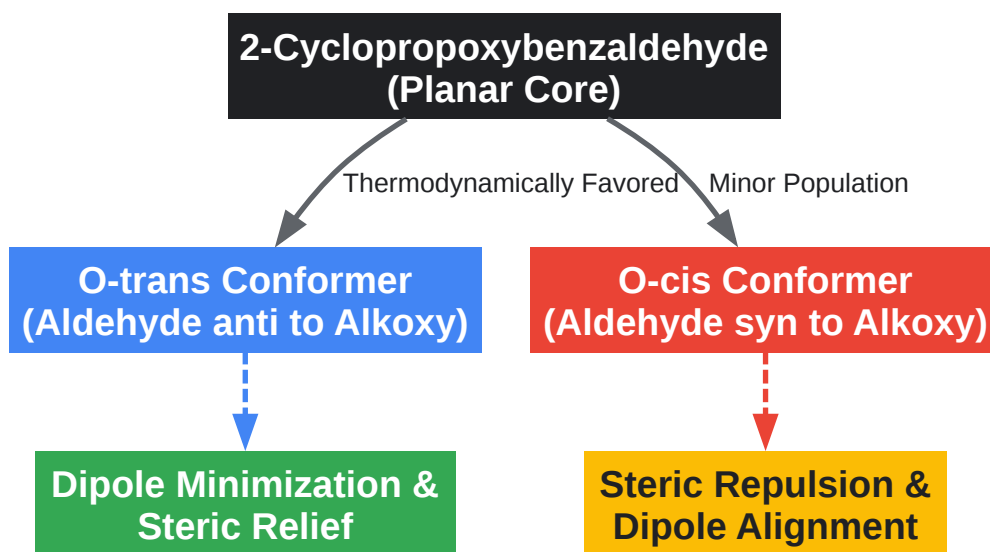
Aldehyde Isomerism: O-cis vs. O-trans

Rotation around the Caryl–Ccarbonylbond generates two primary planar conformers:

- O-trans (anti-periplanar): The carbonyl oxygen points away from the cyclopropoxy group.
- O-cis (syn-periplanar): The carbonyl oxygen points towards the cyclopropoxy group.

In ortho-alkoxybenzaldehydes, the O-trans conformation is overwhelmingly favored[5][6]. The causality is twofold:

- Dipole Minimization: In the O-cis state, the partial negative charges of the carbonyl oxygen (δ^-) and the ether oxygen (δ^-) are forced into close spatial proximity, creating severe electrostatic repulsion. The O-trans state minimizes this dipole-dipole clash.
- Steric Relief: The steric bulk of the cyclopropane ring creates a repulsive van der Waals interaction with the carbonyl oxygen in the O-cis geometry.



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Thermodynamic drivers dictating the O-cis/O-trans conformational equilibrium.

Quantitative Structural Data

The following tables summarize the structural parameters and spectroscopic markers used to differentiate the conformational states of 2-alkoxybenzaldehydes, directly applicable to 2-cyclopropoxybenzaldehyde[5][6][7].

Table 1: Relative Conformational Energies and Torsion Angles

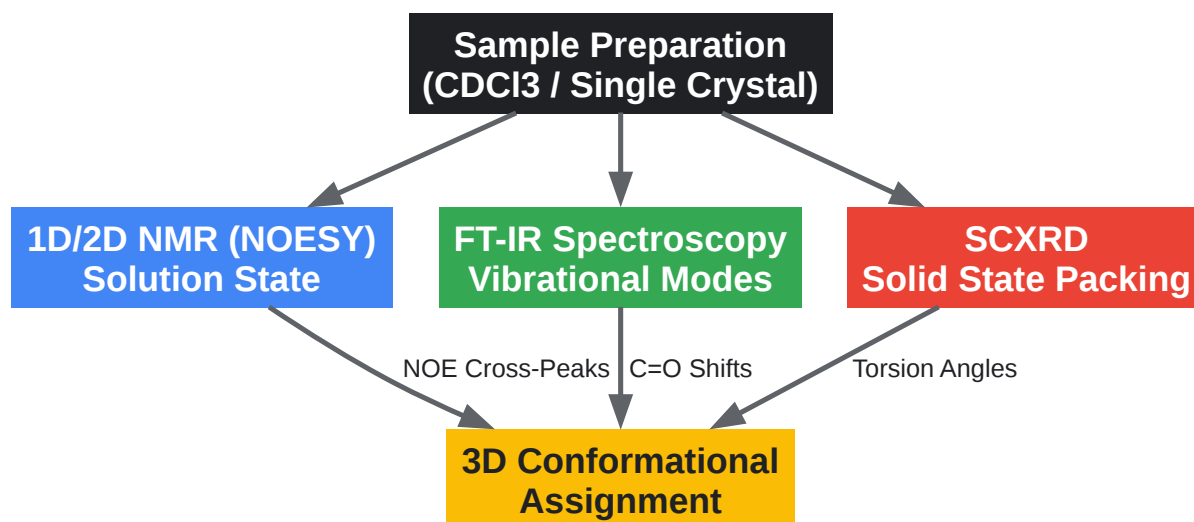
Conformer	Torsion Angle (Oether-C _{Ar} -C _{Ar} -C _{carbonyl})	Relative Energy (ΔE, kcal/mol)	Dipole Moment (μ, Debye)
O-trans	~175° to 180° (anti-periplanar)	0.00 (Global Minimum)	~2.8 - 3.1 D
O-cis	~0° to 5° (syn-periplanar)	+2.5 to +3.2	~4.5 - 5.0 D
Orthogonal	~90° (Transition State)	> +6.0	N/A

Table 2: Diagnostic Spectroscopic Markers

Analytical Technique	O-trans Marker	O-cis Marker	Causality / Rationale
1D ¹ H NMR	Aldehyde proton ~10.4 ppm	Aldehyde proton ~10.2 ppm	Deshielding effect of the ether oxygen lone pairs on the anti-periplanar proton.
2D NOESY NMR	Strong NOE: CHO ↔ Ar-H6	Strong NOE: CHO ↔ Cyclopropyl-H	Spatial proximity dictates cross-relaxation rates (1/r ⁶).
FT-IR (C=O stretch)	~1685 cm ⁻¹	~1695 cm ⁻¹	Dipole-dipole repulsion in O-cis increases bond force constant.

Self-Validating Experimental Protocols

To rigorously prove the molecular conformation of **2-cyclopropoxybenzaldehyde**, a multi-modal approach is required. The following protocols are designed as self-validating systems, ensuring that dynamic solution-state behavior is cross-referenced with solid-state packing.



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Multi-modal analytical workflow for validating molecular conformation.

Protocol 1: Solution-State Conformation via 2D NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for determining spatial proximity (< 5 Å) in solution.

- **Sample Preparation:** Dissolve 15 mg of **2-cyclopropoxybenzaldehyde** in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic impurities that accelerate relaxation.
- **Instrument Calibration:** Tune and match the probe on a 400 MHz or higher NMR spectrometer. Calibrate the 90° pulse width (P1) to ensure accurate population inversion.
- **T1Relaxation Measurement:** Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the aldehyde proton. This is critical for setting the correct mixing time (d8).
- **NOESY Acquisition:** Set the mixing time (d8) to approximately 0.7×T1 (typically 300-500 ms for small molecules). Acquire the 2D spectrum with a minimum of 16 scans per increment and 256 t1increments.
- **Data Analysis:** Process with zero-filling and a sine-bell squared apodization function.
 - **Validation:** Look for a strong cross-peak between the aldehyde proton (~10.4 ppm) and the aromatic H6 proton (~7.8 ppm). The absence of a strong cross-peak between the aldehyde proton and the cyclopropyl methine proton confirms the dominance of the O-trans conformation.

Protocol 2: Vibrational Dynamics via ATR-FTIR

Infrared spectroscopy provides a rapid snapshot of the electronic environment surrounding the carbonyl group[7][8].

- Background Collection: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.
- Sample Application: Place 2-3 mg of neat **2-cyclopropoxybenzaldehyde** directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.
- Acquisition: Collect the sample spectrum using the same parameters (64 scans, 4 cm⁻¹ resolution).
- Data Analysis: Isolate the carbonyl stretching region (1650–1750 cm⁻¹).
 - Validation: A sharp, single peak near 1685 cm⁻¹ indicates a highly populated, conjugated O-trans state. Peak splitting or a shoulder at higher wavenumbers (>1695 cm⁻¹) would indicate the presence of a minor O-cis population experiencing dipole repulsion.

Protocol 3: Solid-State Packing via SCXRD

Single-Crystal X-ray Diffraction (SCXRD) provides absolute stereochemical and conformational data, though it is influenced by crystal packing forces^{[5][6]}.

- Crystallization: Dissolve 50 mg of the compound in a minimum volume of hot hexanes. Allow the solvent to evaporate slowly at 4°C over 48-72 hours to yield diffraction-quality single crystals.
- Mounting: Select a crystal with dimensions roughly 0.3 × 0.2 × 0.2 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.
- Data Collection & Refinement: Collect diffraction data using Mo-K α or Cu-K α radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
- Data Analysis: Measure the Oether–C_{Ar}–C_{Ar}–C_{carbonyl} torsion angle. Values approaching 180° validate the anti-periplanar (O-trans) conformation in the solid state^[5].

Implications in Drug Development

The precise conformational bias of **2-cyclopropoxybenzaldehyde** makes it a privileged scaffold in medicinal chemistry. When this moiety is incorporated into complex pharmacophores (e.g., via reductive amination to form piperazine derivatives[9] or condensation to form benzoxazepines[2]), the cyclopropoxy group acts as a steric shield and a conformational lock.

In the development of ALK (Anaplastic Lymphoma Kinase) inhibitors, the installation of a cis-1,2-cyclopropoxy group has been shown to perfectly overlap with the binding pockets of known inhibitors like crizotinib, achieving an RMSD of $< 0.60 \text{ \AA}$ in docking studies[3]. The rigid bisected conformation of the cyclopropyl ring ensures that the molecule pre-organizes into the bioactive conformation, drastically lowering the entropic penalty (ΔS) of binding while maintaining a highly favorable lipophilic profile.

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